![molecular formula C18H19N3O2 B5578357 1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone CAS No. 124444-91-3](/img/structure/B5578357.png)

1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 1-{4-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone involves several steps, typically starting from basic chemical compounds that undergo a series of reactions, including condensations and cyclizations under specific conditions. For example, the microwave-assisted synthesis approach has been utilized for creating compounds with piperidine and phenyl groups, indicating the potential methods that could apply to our compound of interest (Merugu, Ramesh, & Sreenivasulu, 2010).

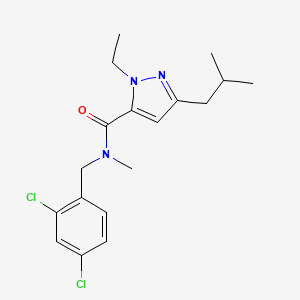

Molecular Structure Analysis

The molecular structure of compounds similar to 1-{4-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone is characterized by the presence of various functional groups, leading to specific hydrogen-bonding patterns and molecular interactions. For example, studies have shown that the secondary amine and carbonyl groups in similar molecules engage in intra- and intermolecular hydrogen bonding, forming stable structures (Balderson, Fernandes, Michael, & Perry, 2007).

Chemical Reactions and Properties

The chemical properties of similar compounds reveal that they can undergo various chemical reactions, including diazotization, and can react with different reagents to form new derivatives with heterocyclic structures. These reactions often lead to compounds with significant biological or chemical activity (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Scientific Research Applications

Electrochemical Synthesis Applications The electrochemical synthesis of new substituted phenylpiperazines has been explored, where 1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone serves as a precursor in the development of new phenylpiperazine derivatives. This methodology offers a reagent-less, environmentally friendly approach for synthesizing phenylpiperazine derivatives with high atom economy and safe waste under ambient conditions (Nematollahi & Amani, 2011).

Biological Activity Research on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives has shown potential antiviral activity, providing insights into the development of new compounds with potential therapeutic applications against viruses (Attaby et al., 2006). Additionally, the synthesis of compounds incorporating 1-(4-(piperidin-1-yl)phenyl)ethanone has been linked to antibacterial activity, highlighting its significance in creating new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Material Science and Polymer Synthesis In the realm of material science, the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been reported. These compounds were synthesized using a simple and efficient method, showcasing the versatility of 1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone in contributing to the development of materials with potential applications in various industrial sectors (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Mechanism of Action

The mechanism of action of “1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone” is not provided in the search results. This could be due to the fact that this compound is part of a collection of unique chemicals provided for early discovery research , and its specific biological or chemical activity may not have been fully explored yet.

Future Directions

The future directions for research involving “1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone” are not specified in the search results. Given that this compound is provided for early discovery research , it may be of interest in various scientific investigations, depending on its properties and potential applications.

properties

IUPAC Name |

1-[4-[4-(pyridine-3-carbonyl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-14(22)15-4-6-17(7-5-15)20-9-11-21(12-10-20)18(23)16-3-2-8-19-13-16/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCDTOAABAWUHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924811 |

Source

|

| Record name | 1-{4-[4-(Pyridine-3-carbonyl)piperazin-1-yl]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124444-91-3 |

Source

|

| Record name | Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{4-[4-(Pyridine-3-carbonyl)piperazin-1-yl]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)

![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)